molecular formula C25H15NO B15130946 5-Phenylindeno[2,1-b]carbazol-7(5H)-one

5-Phenylindeno[2,1-b]carbazol-7(5H)-one

Cat. No.: B15130946
M. Wt: 345.4 g/mol
InChI Key: QXSSUUAEUZUKFD-UHFFFAOYSA-N
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Description

5-Phenylindeno[2,1-b]carbazol-7(5H)-one is a polycyclic aromatic compound featuring a fused indeno-carbazole backbone substituted with a phenyl group at the 5-position and a ketone group at the 7-position. Its rigid, planar structure contributes to unique electronic properties, making it a candidate for applications in organic electronics, photovoltaics, and medicinal chemistry. The compound’s synthesis typically involves cyclization reactions or multicomponent domino strategies, though specific protocols for this derivative remain less documented in publicly available literature .

Properties

Molecular Formula

C25H15NO

Molecular Weight

345.4 g/mol

IUPAC Name

5-phenylindeno[2,1-b]carbazol-7-one

InChI

InChI=1S/C25H15NO/c27-25-19-12-5-4-10-17(19)20-14-21-18-11-6-7-13-23(18)26(24(21)15-22(20)25)16-8-2-1-3-9-16/h1-15H

InChI Key

QXSSUUAEUZUKFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C(=O)C6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one typically involves multi-step organic reactions. One common method includes the use of indoles as starting materials, which undergo transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations . Another approach involves the regioselective dilithiation of carbazoles, followed by electrophilic trapping to introduce functional groups at specific positions .

Industrial Production Methods

Industrial production of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Phenylindeno[2,1-b]carbazol-7(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl chains.

Scientific Research Applications

5-Phenylindeno[2,1-b]carbazol-7(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenylindeno[2,1-b]carbazol-7(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

5-Phenylindeno[1,2-b]carbazol-11(5H)-one

  • Structural Differences: The positional isomerism in the indeno-carbazole fusion ([2,1-b] vs. [1,2-b]) alters the electron density distribution. The ketone group at the 11-position (vs.
  • Synthesis: Both derivatives share synthetic precursors (e.g., indenone intermediates), but the reaction conditions for ring closure differ. For example, acid-catalyzed cyclization is favored for the [1,2-b] isomer, while the [2,1-b] system may require metal-free domino pathways .

Indeno[1,2-d]thiazolo[3,2-a]pyrimidine Derivatives

  • Heteroatom Influence: Replacing the carbazole’s nitrogen with sulfur in thiazolo-pyrimidine systems enhances electron-withdrawing effects, reducing HOMO-LUMO gaps by ~0.3 eV compared to 5-phenylindeno-carbazolones .
  • Synthetic Efficiency: Thiazolo-pyrimidines are synthesized via domino reactions (e.g., cyclocondensation of malononitrile and thioamides), which are faster (<6 hours) but require stoichiometric sulfur, a drawback absent in carbazolone syntheses .
  • Bioactivity : Thiazolo-pyrimidines show moderate antimicrobial activity (MIC ~25 µg/mL against S. aureus), whereas carbazolones are prioritized for anticancer research due to their planar DNA-intercalating motifs .

Pyrazole-Thiophene Hybrids

  • Electronic Properties: Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone exhibit stronger intramolecular charge transfer (ICT) due to the thiophene’s electron-rich nature, contrasting with the carbazolone’s localized π-system .
  • Solubility: Pyrazole-thiophene hybrids display higher aqueous solubility (>10 mg/mL) than carbazolones (<2 mg/mL), attributed to polar cyano and ester substituents .

Research Implications

The comparative analysis underscores 5-Phenylindeno[2,1-b]carbazol-7(5H)-one’s advantages in optoelectronics but highlights limitations in solubility and synthetic scalability. Future work should explore derivatization (e.g., sulfonation) to enhance solubility while retaining conjugation efficiency. Collaborative studies with indeno-thiazolo-pyrimidines could yield hybrid systems with tunable bioactivity and optoelectronic profiles .

Biological Activity

5-Phenylindeno[2,1-b]carbazol-7(5H)-one is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

5-Phenylindeno[2,1-b]carbazol-7(5H)-one is a polycyclic compound that belongs to the carbazole family. Its unique structure contributes to various biological activities, including anticancer properties. The synthesis of this compound typically involves multi-step organic reactions, including palladium-catalyzed coupling reactions and cyclization processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including 5-Phenylindeno[2,1-b]carbazol-7(5H)-one. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound's antitumor activity is often attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells. For instance, a related compound was shown to inhibit topoisomerase II activity at low concentrations, suggesting a mechanism for its anticancer effects .

Antimicrobial Properties

Carbazole derivatives are also known for their antimicrobial activities. Studies have reported that certain N-substituted carbazoles demonstrate efficacy against a range of bacterial and fungal pathogens.

  • Case Study : A series of N-substituted carbazoles were synthesized and tested for antimicrobial activity, revealing promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substituents significantly enhance antimicrobial efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line/Pathogen
5-Phenylindeno[2,1-b]carbazol-7(5H)-oneAntitumorTBDVarious Cancer Cell Lines
N-substituted carbazole 1Antimicrobial2.5Staphylococcus aureus
N-substituted carbazole 2Antitumor3.0MCF-7
N-substituted carbazole 3Antimicrobial1.8Escherichia coli

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